molecular formula C7H11N3O2 B6597612 ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate CAS No. 1393561-26-6

ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B6597612
CAS No.: 1393561-26-6
M. Wt: 169.18 g/mol
InChI Key: ZNTZZNGXCVWWGW-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of primary amines, 1,3-dicarbonyls, and tosyl azide under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 1,4,5-trimethyl-1H-1,2,3-triazole-5-carboxylate: Contains an additional methyl group at the 5-position.

    Ethyl 1,4-dimethyl-1H-1,2,3-triazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 5-position.

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3,5-dimethyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)8-9-10(6)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTZZNGXCVWWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173479
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393561-26-6
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393561-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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